molecular formula C15H13FO2 B8625804 2-[2-(4-Fluorophenyl)ethyl]benzoic acid

2-[2-(4-Fluorophenyl)ethyl]benzoic acid

Cat. No.: B8625804
M. Wt: 244.26 g/mol
InChI Key: LXPQTMDOIBWZOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-Fluorophenyl)ethyl]benzoic acid is a benzoic acid derivative with a 4-fluorophenethyl substituent at the 2-position of the aromatic ring. This structure combines the carboxylic acid functionality of benzoic acid with the lipophilic and electron-withdrawing properties of the fluorinated phenethyl group, making it a candidate for pharmaceutical and agrochemical applications. The fluorine atom enhances metabolic stability and binding affinity in biological systems due to its electronegativity and small atomic radius .

Properties

Molecular Formula

C15H13FO2

Molecular Weight

244.26 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)ethyl]benzoic acid

InChI

InChI=1S/C15H13FO2/c16-13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)15(17)18/h1-4,6-7,9-10H,5,8H2,(H,17,18)

InChI Key

LXPQTMDOIBWZOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Amino-2-[2-(4-fluorophenyl)ethyl]benzoic Acid

  • Structure: Differs by an amino group at the 5-position of the benzoic acid ring.
  • Synthesis : Prepared via reduction of a nitro intermediate (methyl 2-[(E)-2-(4-fluorophenyl)vinyl]-5-nitrobenzoate) followed by catalytic hydrogenation .
  • This modification is critical in amide-forming reactions for drug development, as demonstrated in studies on carbodiimide/HOBt coupling kinetics .

2-(4-Fluorobenzoyl)benzoic Acid

  • Structure : Contains a 4-fluorobenzoyl group (C₆H₄F–CO–) instead of the phenethyl chain.
  • Properties : The benzoyl group introduces a ketone functionality, increasing electron-withdrawing effects and reducing acidity (pKa ~3.5–4.0) compared to the phenethyl analog. This structure is more planar, favoring π-π stacking in crystalline forms .
  • Applications : Used in materials science and as a precursor for fluorinated polymers.

2-[[2-(4-Chlorophenyl)ethyl]amino]benzoic Acid

  • Structure: Chlorine replaces fluorine in the phenyl ring, with an additional amino linkage.
  • Properties : The chlorine atom’s larger size and lower electronegativity reduce metabolic stability compared to fluorine. However, it may enhance hydrophobic interactions in biological targets.
  • Biological Activity : Chlorinated analogs are explored for antitumor activity, as seen in compounds like Av7 (2-acetamidobenzoic acid methyl ester) from Aconitum vaginatum, which inhibits胃癌 and肺癌 cell lines (IC₅₀: 12–18 μM) .

2-[2-(4-Fluorophenyl)-N-methylacetamido]benzoic Acid

  • Structure : Features an N-methylacetamido group attached to the phenethyl chain.
  • The methyl group reduces rotational freedom, stabilizing specific conformations .
  • Applications : Investigated in kinase inhibitors and GPCR modulators due to its balanced lipophilicity (clogP ~2.8) and solubility.

Comparative Data Table

Compound Name Substituents Molecular Weight Key Properties Biological Activity/Applications Reference
2-[2-(4-Fluorophenyl)ethyl]benzoic acid 4-Fluorophenethyl at C2 258.26 g/mol High metabolic stability, moderate acidity (pKa ~4.2) Intermediate for antitumor agents
5-Amino derivative + NH₂ at C5 273.28 g/mol Enhanced solubility, H-bond donor Amide synthesis for peptide therapeutics
2-(4-Fluorobenzoyl)benzoic acid 4-Fluorobenzoyl at C2 244.21 g/mol Planar structure, crystalline stability Polymer precursor
4-Chlorophenyl analog Cl replaces F, + amino linkage 285.73 g/mol Hydrophobic interactions, lower metabolic stability Antitumor (IC₅₀: 12–18 μM)
N-Methylacetamido derivative + N-methylacetamido on phenethyl 299.29 g/mol Steric bulk, improved receptor selectivity Kinase/GPCR modulation

Key Research Findings

  • Fluorine vs. Chlorine : Fluorinated analogs exhibit superior metabolic stability and binding affinity in receptor studies compared to chlorinated derivatives, as fluorine’s electronegativity enhances electrostatic interactions .
  • Amino vs. Benzoyl Groups: Amino-substituted derivatives show higher aqueous solubility (logS: −2.1 vs. −3.5 for benzoyl), critical for oral bioavailability .
  • Biological Relevance : The phenethyl chain in this compound mimics natural ligands in sigma receptor binding, as seen in studies on guinea pig brain membranes .

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